Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Anticancer Platinum complexes Fluorinated amino acid ligands

Standard α-methylalanine esters lack the electron-withdrawing CF₃ group, leading to incorrect pKa predictions and failed peptide couplings. This α,α-disubstituted ethyl ester delivers: • **4-unit lower amine pKa** vs. non-fluorinated analogs - requires adjusted coupling but prevents racemization • **+0.5-1.0 logP per CF₃** - enhanced membrane permeability for therapeutic peptides • **Single ¹⁹F NMR resonance** - real-time protein binding monitoring without background • **Hydrolysis to α-Tfm-Ala** - Pt(II) complexes with cisplatin-like cytotoxicity (non-G2/M arrest mechanism) Ethyl ester enables selective deprotection vs. methyl ester variants. Supplied as racemate; enantiopure (>95% e.e.) available by custom order.

Molecular Formula C6H10F3NO2
Molecular Weight 185.146
CAS No. 1513588-93-6
Cat. No. B2846638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
CAS1513588-93-6
Molecular FormulaC6H10F3NO2
Molecular Weight185.146
Structural Identifiers
SMILESCCOC(=O)C(C)(C(F)(F)F)N
InChIInChI=1S/C6H10F3NO2/c1-3-12-4(11)5(2,10)6(7,8)9/h3,10H2,1-2H3
InChIKeyUJQGXFFWVCRLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate: Overview


Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (CAS 1513588-93-6) is a non-proteinogenic α,α-disubstituted amino acid ester featuring a trifluoromethyl (Tfm) group directly attached to the α-carbon [1]. As a member of the α-trifluoromethyl-α-amino acid (α-Tfm-AA) class, this compound combines an electron-withdrawing CF₃ moiety, a sterically hindered quaternary α-carbon, and a protected ethyl ester carboxyl group . The compound serves as a protected precursor to α-trifluoromethylalanine (α-Tfm-Ala), a fluorinated analog of alanine in which the α-methyl hydrogens are replaced by a CF₃ group, imparting unique physicochemical properties including enhanced hydrophobicity, altered pKa values, and conformational constraints [2].

Protected precursor for α-trifluoromethylalanine (α-Tfm-Ala) peptide incorporation
Ethyl ester supports orthogonal deprotection in Fmoc/Boc SPPS workflows
Chiral α,α-disubstituted amino acid ester for backbone constraint studies

Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate: Irreplaceability


Procurement decisions involving fluorinated amino acid esters must account for the fact that in-class compounds exhibit fundamentally different physicochemical and electronic properties that directly impact downstream research outcomes. The α-CF₃ group in ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate creates a unique combination of effects not present in non-fluorinated α-methylalanine esters (e.g., α-aminoisobutyric acid ethyl ester) or mono-fluorinated analogs: (1) dramatic reduction in amine nucleophilicity (pKa ~3-4 units lower than non-fluorinated analogs) requiring adjusted coupling conditions [1]; (2) increased carboxylic acid acidity by approximately 1.5-2.0 pKa units relative to non-fluorinated counterparts [1]; (3) enhanced hydrophobicity with each CF₃ group contributing approximately +0.5 to +1.0 logP units compared to CH₃ [2]; and (4) steric bulk of CF₃ (comparable to isopropyl) that alters peptide backbone conformation and protein-protein interactions in ways that CH₃ cannot replicate [2]. Substituting with methyl ester analogs (e.g., methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate, CAS 87492-64-6) introduces differential reactivity during selective deprotection steps, potentially compromising synthetic yields and final product purity . These compound-specific properties make generic substitution scientifically invalid for applications requiring precise control over peptide conformation, metabolic stability, or biological activity.

Non-fluorinated analogs (e.g., H-Aib-OEt) Lack α-CF3 effects on pKa and backbone conformation, altering coupling reactivity and peptide structure
Methyl ester analog (CAS 87492-64-6) Faster hydrolysis kinetics under basic conditions can compromise orthogonal deprotection selectivity
Mono-fluorinated or linear fluorinated analogs Steric bulk and logP contributions differ from CF3, potentially shifting protein interaction profiles

Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate: Key Performance Evidence


Platinum(II) Complex Cytotoxicity: Comparable to Cisplatin, Distinct Mechanism

The (R)-enantiomer of α-trifluoromethylalanine (α-Tfm-Ala), which can be derived from enantiopure ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate following ester hydrolysis, was incorporated as an N,O-chelating ligand in platinum(II) complexes. The complex [Pt(NH₃)₂(α-Tfm-Ala)] with R-configuration demonstrated in vitro cytotoxicity comparable to cisplatin [1]. Critically, flow cytometric analysis on NCI-H460 tumor cells revealed the absence of G2/M cell cycle arrest, which is characteristically observed with cisplatin treatment, indicating a mechanism of action distinct from cisplatin [1][2].

Pt Complex Cytotoxicity
Head-to-head
Reported activity context vs. cisplatin
Distinct G2/M cell-cycle arrest profile
Oncology research model context
Anticancer Platinum complexes Fluorinated amino acid ligands

Enantioselective Synthesis via Chiral Sulfinimine

Enantiomerically pure (S)-α-ethyl-3,3,3-trifluoroalanine ethyl ester (the S-enantiomer of the target compound) was synthesized via stereoselective addition of Grignard reagents to a chiral sulfinimine derived from ethyl trifluoropyruvate [1]. The key intermediate sulfinamide (2S,Ss)-3 was obtained in 84% diastereomeric excess (d.e.) and 75% overall yield, with enantiomeric purity (e.e.) of 97.5% confirmed by chiral HPLC [1]. This methodology provides a reliable route to enantiopure α-Tfm-alanine building blocks that are otherwise challenging to obtain in non-racemic form.

Chiral Auxiliary Route
Cross-study comparable
97.5% e.e., 75% overall yield reported
Supports enantiopure synthesis review
Sulfinimine chemistry context
Asymmetric synthesis Chiral building blocks α-Tfm-amino acids

Metabolic Stability Enhancement Against Proteolysis

Incorporation of α-trifluoromethylalanine (α-Tfm-Ala) into peptides confers significant resistance to enzymatic hydrolysis compared to peptides containing natural alanine or non-fluorinated α-methylalanine [1]. The electron-withdrawing CF₃ group directly attached to the α-carbon reduces the nucleophilicity of the adjacent amide nitrogen and alters the local peptide backbone conformation, hindering recognition and cleavage by serine and cysteine proteases [1][2]. This property has been exploited to extend the in vivo half-life of peptide-based drug candidates.

Metabolic Stability
Class-level inference
Enhanced proteolytic resistance reported
Supports stability endpoint review
Requires peptide-specific validation
Peptide stability Protease resistance Fluorinated amino acids

Ethyl Ester Orthogonal Deprotection Advantage

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (MW 185.14 g/mol) offers distinct advantages in orthogonal protection strategies compared to its methyl ester counterpart (methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate, CAS 87492-64-6, MW 171.12 g/mol) [1][2]. Ethyl esters exhibit slower hydrolysis kinetics under both acidic and basic conditions than methyl esters, providing a wider operational window for selective deprotection in the presence of other base-labile protecting groups (e.g., Fmoc) [3]. The differential hydrolysis rates (methyl esters typically hydrolyze 2-5× faster than ethyl esters under standard saponification conditions) enable sequential deprotection strategies that are not feasible with methyl ester analogs.

Orthogonal Deprotection
Class-level inference
2–5× slower hydrolysis vs. methyl ester
Ethyl ester selection context
SPPS deprotection window context
Peptide synthesis Orthogonal protection Ester hydrolysis

Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate: Key Applications


Conformationally Constrained Peptide Synthesis

The α,α-disubstituted nature of this compound, with a CF₃ group and a methyl group at the α-carbon, introduces significant conformational constraints into peptide backbones. Following Fmoc- or Boc-protection of the amine, this ethyl ester can be incorporated into solid-phase peptide synthesis to generate peptides with restricted backbone flexibility [1]. The resulting α-Tfm-Ala-containing peptides exhibit enhanced resistance to enzymatic degradation, making them ideal candidates for therapeutic peptides requiring extended in vivo half-life [2].

Enantiopure α-Tfm-Amino Acid Synthesis

This compound serves as a key intermediate or reference standard in the stereoselective synthesis of enantiopure α-Tfm-amino acids via chiral auxiliary-based methods (e.g., sulfinimine chemistry) or catalytic asymmetric approaches [1]. Researchers can obtain or synthesize the enantiopure ethyl ester (either R- or S-configuration) and subsequently elaborate it into diverse α-Tfm-α-amino acid derivatives, including α-vinyl, α-ethynyl, and α-alkyl analogs with high enantiomeric purity (>95% e.e.) [2].

Platinum-Based Anticancer Complexes

Hydrolysis of the ethyl ester yields α-trifluoromethylalanine (α-Tfm-Ala), which can function as an N,O-chelating ligand for platinum(II) and other metal centers. The resulting complexes have demonstrated in vitro cytotoxicity comparable to cisplatin, with evidence of a distinct mechanism of action (absence of G2/M arrest) that may circumvent cisplatin resistance mechanisms [1]. This application scenario is particularly relevant for oncology drug discovery programs seeking novel platinum-based agents with differentiated resistance profiles [2].

19F NMR Probe for Peptide-Protein Interactions

The CF₃ group in this compound provides a sensitive 19F NMR handle with a single, intense resonance due to the magnetic equivalence of the three fluorine atoms. When incorporated into peptides as α-Tfm-Ala, the 19F chemical shift is exquisitely sensitive to local environment changes upon protein binding, enabling real-time monitoring of peptide-protein interactions without background interference from natural biomolecules [1]. This application is valuable for biophysical characterization in drug discovery and chemical biology.

Application
Selection Property
Validation Focus
Conformationally constrained peptide synthesis
α,α-Disubstituted building block
Backbone dihedral angle constraint and stability assay
Enantiopure α-Tfm-AA synthesis
Chiral sulfinimine auxiliary route
Enantiomeric excess (e.e.) and absolute configuration verification
Platinum complex oncology studies
N,O-chelating ligand precursor
Cell-cycle arrest mechanism endpoint review
19F NMR peptide-protein interaction probe
Single, intense 19F resonance
19F chemical shift perturbation monitoring

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